3-(2-chlorothiophen-3-yl)propanoic acid
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Overview
Description
3-(2-chlorothiophen-3-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The presence of a chlorine atom at the 2-position of the thiophene ring and a propanoic acid group at the 3-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorothiophen-3-yl)propanoic acid typically involves the chlorination of thiophene followed by the introduction of the propanoic acid group. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom. This is followed by a reaction with a propanoic acid derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative without the chlorine substituent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the chlorine substituent.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(2-chlorothiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(2-chlorothiophen-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the propanoic acid group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the chlorine substituent and has different reactivity.
2-chlorothiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
3-thiophenepropanoic acid: Lacks the chlorine substituent.
Uniqueness
3-(2-chlorothiophen-3-yl)propanoic acid is unique due to the specific positioning of the chlorine atom and the propanoic acid group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
1536845-03-0 |
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Molecular Formula |
C7H7ClO2S |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
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